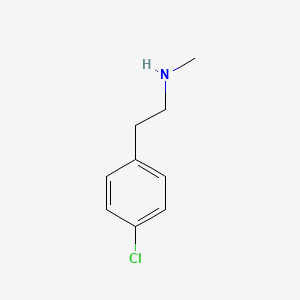

N-甲基4-氯苯乙胺

描述

“N-Methyl 4-chlorophenethylamine” is a chemical compound with the molecular formula C9H12ClN . It is a derivative of phenethylamine, a class of compounds with various applications in medicinal chemistry .

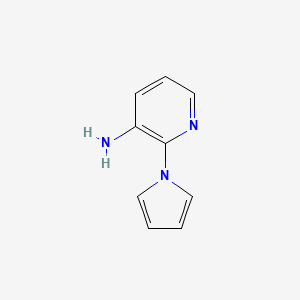

Molecular Structure Analysis

The molecular structure of “N-Methyl 4-chlorophenethylamine” consists of a phenethylamine backbone with a chlorine atom at the 4-position and a methyl group attached to the nitrogen atom . The exact structural details, including bond lengths and angles, would require more specific information or computational chemistry analyses.

科学研究应用

Neurochemical Research

N-Methyl 4-chlorophenethylamine: has been utilized in neurochemical research to study its effects on locomotor activity and drug discrimination in animal models . This compound is particularly interesting due to its structural similarity to psychoactive substances, allowing researchers to explore its behavioral and neurochemical pharmacology.

Receptor Binding Studies

The compound has been a subject of interest in receptor binding studies, where its interaction with serotonin receptors (5-HT) and monoamine transporters is assessed . Such studies are crucial for understanding the potential psychoactive properties and the mechanisms underlying its effects.

Synthetic Chemistry

In synthetic chemistry, N-Methyl 4-chlorophenethylamine serves as a building block for creating novel compounds with potential medicinal properties . Its versatility in chemical reactions makes it a valuable compound for developing new pharmaceuticals.

Therapeutic Research

There’s ongoing research into the therapeutic applications of this compound, particularly in the context of its stimulant properties and potential euphoric effects. This research aims to explore its use in treating various medical conditions.

Heterocyclic Compound Synthesis

As a heterocyclic compound, N-Methyl 4-chlorophenethylamine is important in the synthesis of medicinally relevant heterocycles. These compounds have a wide range of applications, from pharmaceuticals to food flavoring .

Industrial Applications

The industrial applications of N-Methyl 4-chlorophenethylamine are linked to its role in the synthesis of N-containing heterocycles. These compounds are integral to various industries, including pharmaceuticals and agrochemicals .

Pesticide Development

This compound is also used in the development of pesticides. Modifications of its structure can lead to new compounds with potential use in pest control .

Pharmacological Studies

Lastly, N-Methyl 4-chlorophenethylamine is involved in pharmacological studies to understand its effects on various biological pathways. This includes its agonistic activity at certain serotonin receptor subtypes, which could have implications for the development of psychiatric medications .

未来方向

The future directions for research on “N-Methyl 4-chlorophenethylamine” could include a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and potential applications. Given the psychoactive properties of some phenethylamine derivatives , it could be of interest in neuroscience or medicinal chemistry research.

作用机制

Target of Action

N-Methyl 4-chlorophenethylamine primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes.

Mode of Action

The compound interacts with its targets by binding to these receptors. In the case of 5-HT 2A and 5-HT 2C receptors, N-Methyl 4-chlorophenethylamine acts as a full agonist . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, serotonin. For the 5-ht 1a receptor, only certain phenethylamines were found to be partial-to-full very low potency agonists .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, N-Methyl 4-chlorophenethylamine triggers a series of biochemical reactions. These reactions involve the release of inositol phosphates and arachidonic acid . The exact downstream effects of these pathways can vary, but they generally lead to changes in neuronal activity and neurotransmitter release.

属性

IUPAC Name |

2-(4-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSUCPDSYSXLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544519 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl 4-chlorophenethylamine | |

CAS RN |

38171-31-2 | |

| Record name | 2-(4-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

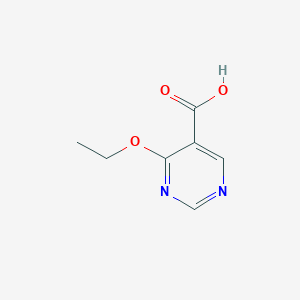

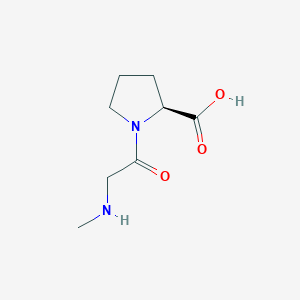

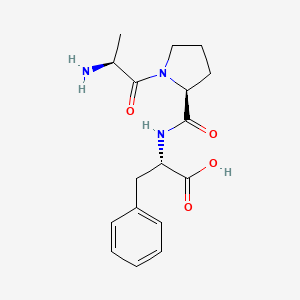

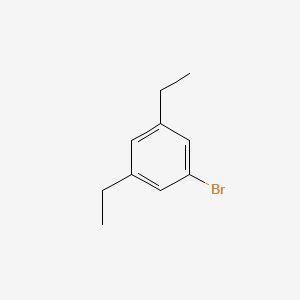

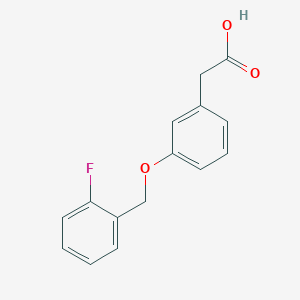

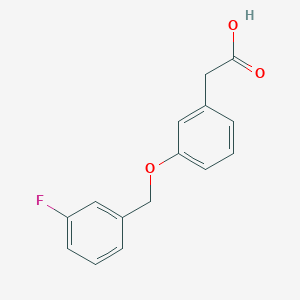

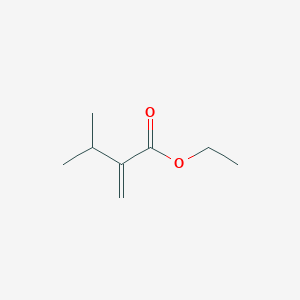

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)